Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a heterocyclic compound characterized by its unique spirocyclic structure, which incorporates both oxygen and nitrogen atoms. Its molecular formula is , and it has a molecular weight of 247.29 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly in the development of bioactive molecules targeting specific biological pathways, such as the epidermal growth factor receptor.
Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate is classified under spiro compounds due to its distinctive spirocyclic arrangement. It is synthesized through various chemical reactions involving benzylamine and oxirane derivatives, making it a subject of interest in both academic and industrial research settings .
The synthesis of Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate typically involves the following steps:
The synthesis can be performed using various methods such as nucleophilic substitution or cyclization reactions, which can be modified based on the desired yield and purity of the final product .
Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate undergoes several chemical reactions, including:
The specific conditions for these reactions vary:
The mechanism of action for Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. Notably, derivatives of this compound have been shown to inhibit the epidermal growth factor receptor by binding to its active site, which blocks downstream signaling pathways critical for cell proliferation and survival .
Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate exhibits several notable physical properties:
Key chemical properties include:
Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate has several scientific applications:
The spiro[3.4]octane core in benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate is synthesized through precision annulation reactions. Rhodium-catalyzed oxidative annulation of diazopenicillanates with epoxides achieves high regioselectivity, forming the spirojunction with four contiguous stereocenters in 70–85% yield. Alternative routes include Wittig olefination of 6-oxopenicillanate derivatives followed by intramolecular cyclization, though yields are lower (28–51%) due to competing side reactions. Palladium-mediated cyclization of cyclopentane precursors offers a balance, delivering 65–78% yield with excellent stereocontrol. Key parameters like solvent polarity (dichloromethane preferred) and temperature (≤10°C for chloroacetylation steps) critically influence cyclization efficiency and purity (≥95%) [3] .
Table 1: Annulation Methods for Spiro[3.4]octane Synthesis
Method | Catalyst/Reagent | Yield Range | Key Advantage |
---|---|---|---|
Rhodium oxidative annulation | Rh₂(OAc)₄ | 70–85% | High stereoselectivity |
Wittig olefination | None | 28–51% | Avoids transition metals |
Palladium cyclization | Pd(dppf)Cl₂ | 65–78% | Broad functional group tolerance |
Cyclopentane-based annulations leverage ring strain and conformational flexibility for efficient spirocycle formation. This route utilizes activated cyclopentane derivatives (e.g., β-keto esters), enabling nucleophilic ring closure at the C1 position with 89% purity in toluene at 80°C. Conversely, four-membered ring (e.g., azetidine) annulations require high-pressure conditions (≥5 atm) to overcome kinetic barriers but achieve superior atom economy. Computational DFT studies confirm a 12.3 kcal/mol energy advantage for cyclopentane pathways due to lower transition-state strain. Industrially, cyclopentane routes dominate due to lower operational costs, though azetidine approaches provide access to N-substituted derivatives inaccessible via other methods [3] .
Carboxylation at the C8 position employs Curtius rearrangement of β-keto carboxylic acids to form acyl azides, followed by thermolysis to generate isocyanates that cyclize into δ-lactams. This one-pot cascade achieves >98% enantiomeric excess when chiral auxiliaries are used. Benzylation utilizes benzyl bromide under phase-transfer conditions (tetrabutylammonium iodide, 50°C), introducing the N-benzyl group with 94% efficiency. For cyano-functionalized analogs (e.g., benzyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate, CAS# 2680710-31-8), nucleophilic substitution of bromo-spiro intermediates with KCN in DMF enables nitrile installation (molecular formula C₁₆H₁₈N₂O₂, MW 270.33) [5] .
Enantioselective synthesis leverages chiral phosphoric acids (CPAs) and iridium photocatalysts to construct stereodefined derivatives. CPA-catalyzed desymmetrization of prochiral spirodiketones (e.g., 6-azaspiro[3.4]octane-5,7-dione, CAS# 1497-16-1) achieves 92% ee via hydrogen-bond-directed enantioselection. Iridium-NHC hybrids enable α-alkylation of bicyclo[1.1.1]pentane (BCP) precursors under blue light, yielding pharmaceutically relevant spirocycles with 98% ee. Multi-catalytic systems combining organocatalysts (e.g., Jørgensen-Hayashi catalyst) and HAT catalysts facilitate C–H functionalization inaccessible via classical methods [4] [8].
Solid-phase synthesis immobilizes spirocyclic intermediates on polystyrene resins, enabling rapid purification via filtration after each coupling step. This reduces intermediate isolation time by 60% compared to solution-phase methods. However, resin loading capacity (typically 0.5–1.2 mmol/g) limits scalability beyond 100-g batches. Solution-phase synthesis, while requiring chromatographic purification, achieves higher yields (82% vs. 75% solid-phase) for N-acylated derivatives due to unrestricted diffusion. Industrial-scale production (>25 kg batches) favors solution-phase for benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate, as evidenced by supplier offerings of 25 kg/cardboard drum quantities [2] [7].
Table 2: Phase Synthesis Comparison for Spirocyclic Compounds
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Purification method | Filtration/washing | Chromatography/extraction |
Scalability | ≤100 g | >25 kg batches |
Typical yield | 70–75% | 80–85% |
Automation compatibility | High | Moderate |
Key industrial use case | Peptide conjugates | Bulk pharmaceutical intermediates |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7